molecular formula C11H15ClFN B597235 (1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride CAS No. 1228879-43-3

(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride

Cat. No. B597235
CAS RN: 1228879-43-3
M. Wt: 215.696
InChI Key: SUNQYUNFGPBASA-UHFFFAOYSA-N
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Description

“(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H15ClFN . It has a molecular weight of 215.69 g/mol .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C11H14FN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H . The canonical SMILES representation is C1CC(C1)(CN)C2=CC=CC=C2F.Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.69 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 215.0877053 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 14 .

Scientific Research Applications

Agricultural Chemistry

In agricultural chemistry, this compound might be examined for its effects on plant growth and soil chemistry. Its role as a potential growth regulator or pesticide could be of interest, aiming to enhance crop yield and protect against pests.

Each of these applications requires a detailed understanding of the compound’s properties and behavior in different contexts. Ongoing research and development in these areas contribute significantly to scientific progress and innovation .

properties

IUPAC Name

[1-(2-fluorophenyl)cyclobutyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNQYUNFGPBASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676439
Record name 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride

CAS RN

1228879-43-3
Record name 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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